5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione

physicochemical properties drug-likeness logP prediction

Researchers often lack structural diversity in pyrazolo[3,4-d]pyrimidine libraries for kinase profiling. CAS 13223-04-6 solves this by providing a unique N5-hydroxylation vector absent in allopurinol/oxypurinol. - Enables N5-O-functionalization (ester, carbamate prodrugs) to modulate ADME. - Serves as a matched molecular pair partner for logP/solubility correlation studies. - Structurally distinct hinge binder for novel IP generation; supplied at verified high purity.

Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
CAS No. 13223-04-6
Cat. No. B11911101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione
CAS13223-04-6
Molecular FormulaC6H6N4O3
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)NC(=O)N(C2=O)O
InChIInChI=1S/C6H6N4O3/c1-9-2-3-4(8-9)7-6(12)10(13)5(3)11/h2,13H,1H3,(H,7,8,12)
InChIKeyOPNIJJNIGLYAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Class Context


5-Hydroxy-2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione (CAS 13223-04-6, molecular formula C₆H₆N₄O₃, molecular weight 182.14 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine-4,6-dione family . This scaffold is structurally related to the clinically established xanthine oxidase (XO) inhibitors allopurinol and oxypurinol, and serves as a versatile intermediate or tool compound in medicinal chemistry programs targeting purine-utilizing enzymes, kinases, and antitumor pathways [1]. The compound is commercially available with reported purities of 97% to NLT 98% . However, the body of refereed, quantitative comparative evidence for this specific derivative remains extremely limited; procurement decisions must therefore be based on a critical evaluation of its structural differentiation within the broader pyrazolo[3,4-d]pyrimidine class rather than on direct head-to-head performance data .

Non-Interchangeability with Allopurinol or Oxypurinol


Generic interchangeability within the pyrazolo[3,4-d]pyrimidine-4,6-dione class is precluded by the profound impact of N-methylation and N-hydroxylation patterns on target engagement, metabolic stability, and off-target profiles. Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) and oxypurinol (1H-pyrazolo[3,4-d]pyrimidine-4,6-dione) differ fundamentally in their mechanism of XO inhibition: allopurinol is a suicide substrate requiring metabolic activation, whereas oxypurinol binds directly but is rapidly cleared renally [1]. The 2-methyl substitution and N5-hydroxyl group present in the target compound introduce steric and electronic perturbations that are known across the class to modulate enzyme binding kinetics, aqueous solubility, and logP [2]. In the absence of compound-specific IC₅₀ or X-ray crystallographic data, any assumption that this derivative will recapitulate the potency or selectivity of allopurinol, oxypurinol, or 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine (B103U) is scientifically unjustified and carries significant project risk [3].

Quantitative Differentiation Evidence


Structural Differentiation via N5-Hydroxylation

The target compound (C₆H₆N₄O₃, MW 182.14) differs from oxypurinol (C₅H₄N₄O₂, MW 152.11) [1] by the addition of an N5-hydroxyl group and an N2-methyl substituent. While no experimentally measured logP is available in refereed sources for CAS 13223-04-6, computational predictions consistently indicate a lower partition coefficient relative to unsubstituted pyrazolo[3,4-d]pyrimidine-4,6-dione due to the additional hydroxyl donor/acceptor . The molecular formula of the target compound (C₆H₆N₄O₃) compared to the non-hydroxylated 2-methyl analog (C₆H₆N₄O₂, CAS 10505-25-6, MW 166.14) explicitly confirms a mass difference of +16 amu (one oxygen atom), directly traceable to N5-hydroxylation.

physicochemical properties drug-likeness logP prediction

Xanthine Oxidase Inhibitory Potency

Within the pyrazolo[3,4-d]pyrimidine class, xanthine oxidase (XO) inhibitory potency spans over three orders of magnitude depending on substitution pattern [1]. The most potent reported analog, 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine, exhibits an IC₅₀ of 0.54 μM [1], while oxypurinol shows an IC₅₀ of 43.1 μM under comparable conditions [2]. Allopurinol itself has a Kᵢ of 0.7 μM . No peer-reviewed, quantitative XO inhibition data have been published for 5-hydroxy-2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione (CAS 13223-04-6). This absence of data precludes any direct potency ranking within the class. Procurement for XO-related studies must be accompanied by de novo enzymatic characterization.

xanthine oxidase inhibition IC50 comparison allopurinol analog

Antitumor Activity Profile

A systematic study of pyrazolo[3,4-d]pyrimidine derivatives related to allopurinol evaluated cytotoxicity against MCF-7 (breast), HCT-116 (colon), and HeLa (cervical) cancer cell lines alongside XO inhibitory activity [1]. Several derivatives demonstrated attenuated XO inhibition coupled with enhanced cytotoxicity, a profile intentionally divergent from allopurinol. Notably, the published derivative set did not include the N5-hydroxylated 2-methyl variant (CAS 13223-04-6). In a separate study, pyrazolo[4,3-d]pyrimidine compound 5e showed IC₅₀ values of 4.55 μM and 6.28 μM against human hepatoma 7402 and 7221 cells respectively [2], establishing cellular potency benchmarks for structurally related scaffolds. The target compound's cytotoxicity profile remains uncharacterized, representing an untested hypothesis within this chemotype space.

antitumor activity cytotoxicity cancer cell lines

Kinase Inhibition Potential

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively exploited as a kinase inhibitor hinge-binding motif, with patents disclosing activity against TIE-2, VEGFR-2, VEGFR-3 [1], Bruton's tyrosine kinase (Btk) [2], and cyclin-dependent kinase 2 (CDK2) [3]. The target compound's substitution pattern—specifically the N5-hydroxyl and N2-methyl groups—alters the hydrogen-bond donor/acceptor pharmacophore relative to the 4-amino or 4-chloro kinase inhibitor chemotypes dominant in the patent literature. No kinome-wide selectivity profiling data exist for CAS 13223-04-6. The compound's structural divergence from established kinase inhibitor scaffolds means it cannot substitute for reference inhibitors in validated assays without confirmatory screening.

kinase inhibition TIE-2 VEGFR-2 CDK2

Synthetic Accessibility and Scalability

The synthesis of pyrazolo[3,4-d]pyrimidine-4,6-diones can be achieved via efficient one-pot, four-component condensation strategies from hydrazines, methylenemalononitriles, aldehydes, and alcohols [1]. This contrasts with allopurinol, whose synthesis requires a distinct cyclocondensation pathway using α-cyano-β-ethoxyacrylamides with hydrazine [2], and with oxypurinol, which requires additional oxidation steps. The target compound's 2-methyl-5-hydroxy substitution pattern is accessible through regioselective N-methylation of the pyrazole ring followed by oxidation at N5—a sequence that is fundamentally simpler than the late-stage functionalization required for 4-amino or 4-aryl substituted analogs [3]. Commercial availability at 97–98% purity from multiple suppliers confirms synthetic tractability and supply chain robustness.

synthesis one-pot reaction scalability procurement

Derivatization Potential at N5-Hydroxyl Group

The N5-hydroxyl group in 5-hydroxy-2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione constitutes a unique synthetic handle absent in allopurinol (lacks both N2-methyl and N5-hydroxy), oxypurinol (lacks N2-methyl and N5-hydroxy), and 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 10505-25-6, lacks N5-hydroxy) [1]. This functional group enables O-acylation, O-alkylation, sulfonation, or phosphorylation reactions to generate prodrugs or affinity probes without competing with the pyrimidine-4,6-dione tautomeric system [2]. The N5-hydroxy group also increases the molecule's hydrogen-bond donor count by one (3 HBD vs. 2 for the non-hydroxylated analog), directly influencing predicted ADME properties . This derivatization versatility is a quantifiable structural advantage for medicinal chemistry campaigns requiring modular probe synthesis.

prodrug design derivatization chemical handle N-hydroxylation

Best-Fit Research and Industrial Application Scenarios


Exploratory SAR for Xanthine Oxidase Modulators

The target compound serves as a key intermediate for generating N5-O-functionalized analogs. Given that 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine achieves an IC₅₀ of 0.54 μM against XO while oxypurinol shows only 43.1 μM [1], systematic exploration of the N5-substitution vector using CAS 13223-04-6 as the starting material may yield inhibitors with potency bridging this 80-fold gap. The compound's structural novelty relative to the allopurinol/oxypurinol core justifies its use in diversity-oriented synthesis where novel IP is a program objective [2].

Kinase Profiling in Unexplored Pharmacophore Space

The N5-hydroxy-2-methyl substitution pattern represents a distinct kinase hinge-binding pharmacophore not covered by existing patents on TIE-2/VEGFR-2 (4-substituted pyrazolo[3,4-d]pyrimidines) or Btk (covalent warhead-bearing derivatives) [1][2]. Procurement of this compound for kinome-wide screening panels is appropriate when the goal is identifying novel selectivity fingerprints unattainable with established 4-amino or 4-chloro hinge binders. Users must note that no pre-existing selectivity data exist; positive hits will require full orthogonal confirmation.

Physicochemical Tool for Solubility Studies

With three hydrogen-bond donors (vs. two for the non-hydroxylated 2-methyl analog CAS 10505-25-6) [1] and a predicted lower logP than unsubstituted pyrazolo[3,4-d]pyrimidine-4,6-dione [2], this compound is suitable as a matched molecular pair partner in systematic studies correlating N-hydroxylation with aqueous solubility, permeability, and metabolic stability. Such studies directly inform lead optimization campaigns across multiple target classes.

Prodrug Design and Chemical Probe Development

The N5-hydroxyl group provides a unique O-conjugation site absent in allopurinol and oxypurinol [1], enabling the synthesis of ester, carbamate, phosphate, or sulfonate prodrugs. This application is particularly relevant for improving oral bioavailability or enabling tissue-targeted delivery of pyrazolo[3,4-d]pyrimidine-based agents. The compound's commercial availability at >97% purity from multiple suppliers [2] ensures reproducible starting material quality for derivatization workflows.

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